(1R,9R,13R)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
Description
The compound (1R,9R,13R)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol (CAS: 359-83-1), commonly known as (+)-pentazocine, is a synthetic opioid and a benzomorphan derivative. It acts as a Sigma-1 receptor (Sigmar1) agonist with mixed opioid receptor activity, contributing to its analgesic and neuroprotective effects .
Properties
IUPAC Name |
(1R,9R,13R)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-9-13-7-10-3-4-11(16)8-12(10)14(9,2)5-6-15-13/h3-4,8-9,13,15-16H,5-7H2,1-2H3/t9-,13+,14+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXESFJJJWBHLJX-CUOATXAZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2)C)C=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9R,13R)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol typically involves multiple steps, including cyclization and functional group transformations. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R,9R,13R)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, (1R,9R,13R)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to modulate biological pathways can be harnessed for developing new drugs.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (1R,9R,13R)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Table 1: Comparative Analysis of Key Compounds
Key Differences in Structure and Activity
a) Substituent Effects on Sigma-1 Receptor Affinity
- (+)-Pentazocine (3-methylbut-2-enyl) exhibits higher Sigma-1 affinity compared to Alazocine (prop-2-enyl), suggesting bulkier substituents enhance receptor binding .
- PRE-084 , lacking the tricyclic framework, achieves Sigma-1 selectivity via its morpholine-carboxylate group, but with lower analgesic potency than benzomorphans .
b) Stereochemical Specificity
- The (1R,9R,13R) configuration in (+)-pentazocine is essential for activity; enantiomers (e.g., 1S,9S,13S in ) show reduced Sigma-1 binding .
c) Opioid vs. Sigma-1 Selectivity
- (-)-Metazocine lacks the 10-azatricyclo substituent, shifting its activity toward opioid receptors rather than Sigma-1 .
- BD-1047 antagonizes Sigma-1 receptors, contrasting with the agonist profile of (+)-pentazocine .
d) Pharmacokinetic Properties
- (+)-Pentazocine has a higher molecular weight (285.43 g/mol) and logP (~1.8) than PRE-084 (301.43 g/mol, logP ~2.5), influencing blood-brain barrier permeability .
Biological Activity
(1R,9R,13R)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. Its structure suggests a complex interaction with various biological targets, making it a subject for research in medicinal chemistry.
- IUPAC Name : (1R,9R,13R)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
- Molecular Formula : C₁₄H₁₉NO
- Molecular Weight : 219.31 g/mol
- SMILES Notation : CC1[C@H]2Cc3ccc(NC=O)cc3[C@]1(C)CCN2CC1CC1
Biological Activity Overview
The biological activity of this compound has been investigated primarily through its interaction with receptors and enzymes.
Receptor Binding Affinity
One significant aspect of its biological activity is its binding affinity to the kappa-type opioid receptor (KOR). The compound exhibits a binding affinity (Ki) of approximately 0.490 nM towards the KOR using [3H]U69,593 as a radioligand. This indicates a strong interaction with this receptor type, which is involved in pain modulation and other physiological processes .
The mechanism by which this compound exerts its effects involves:
- Opioid Receptor Modulation : By binding to KORs, the compound may influence pain pathways and potentially exhibit analgesic properties.
- Neurotransmitter Release : Its interaction with opioid receptors could modulate the release of neurotransmitters such as dopamine and serotonin.
Study 1: Opioid Receptor Interaction
A study conducted at Rensselaer Polytechnic Institute evaluated the binding affinity of various compounds to KORs. The results indicated that this compound demonstrated significant receptor affinity comparable to known opioid ligands .
Study 2: Pharmacological Effects
Research published in various pharmacological journals has highlighted the potential therapeutic applications of this compound in treating conditions related to pain and mood disorders due to its opioid receptor activity.
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | (1R,9R,13R)-... |
| Molecular Formula | C₁₄H₁₉NO |
| Molecular Weight | 219.31 g/mol |
| Ki (Kappa-type Opioid Receptor) | 0.490 nM |
| Mechanism | Opioid receptor modulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
